molecular formula C11H12N6OS B2846289 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 2319896-09-6

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2846289
CAS No.: 2319896-09-6
M. Wt: 276.32
InChI Key: QHRCMIZPFOTXRM-UHFFFAOYSA-N
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Description

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or phenyl groups are replaced by other nucleophiles. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce an amine.

Scientific Research Applications

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The phenylthiourea moiety can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.

    1,2,4-Triazole: Often used in pharmaceuticals for its antifungal and antibacterial properties.

    Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes and photographic chemicals.

The uniqueness of this compound lies in its specific combination of the triazole and phenylthiourea moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(1-methyltriazole-4-carbonyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-17-7-9(13-16-17)10(18)14-15-11(19)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18)(H2,12,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCMIZPFOTXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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